molecular formula C7H18ClN3O B12299872 O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride

O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride

Cat. No.: B12299872
M. Wt: 195.69 g/mol
InChI Key: ZRZCOSFSOQNOBA-UHFFFAOYSA-N
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Description

O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride is a chemical compound with the molecular formula C7H18ClN3O and a molecular weight of 195.69 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylpiperazine with ethylene oxide to form 2-(4-methylpiperazin-1-yl)ethanol. This intermediate is then reacted with hydroxylamine to produce O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride can be compared with other similar compounds, such as:

    O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine: The non-hydrochloride form of the compound.

    N-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine: A similar compound with a different substitution pattern.

    4-methylpiperazine: The parent compound used in the synthesis of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride.

The uniqueness of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylaminehydrochloride lies in its specific structure and the presence of the hydroxylamine group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H18ClN3O

Molecular Weight

195.69 g/mol

IUPAC Name

O-[2-(4-methylpiperazin-1-yl)ethyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H17N3O.ClH/c1-9-2-4-10(5-3-9)6-7-11-8;/h2-8H2,1H3;1H

InChI Key

ZRZCOSFSOQNOBA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCON.Cl

Origin of Product

United States

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